METHYL (4E)-OCT-4-ENOATE

Lipophilicity Membrane Permeability Octanol-Water Partition Coefficient

Methyl (4E)-oct-4-enoate (CAS 1732-00-9) is a specific geometric isomer of a medium-chain fatty acid methyl ester, characterized by a trans (E) double bond at the 4-position. This unsaturated methyl ester is a volatile organic compound (C9H16O2) with a molecular weight of 156.22 g/mol, placing it in the class of fatty acyls.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 1732-00-9
Cat. No. B155487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL (4E)-OCT-4-ENOATE
CAS1732-00-9
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC=CCCC(=O)OC
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
InChIKeySSPBQLGVUAXSMH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (4E)-oct-4-enoate (CAS 1732-00-9): Core Physicochemical Profile and E-Isomer Identity


Methyl (4E)-oct-4-enoate (CAS 1732-00-9) is a specific geometric isomer of a medium-chain fatty acid methyl ester, characterized by a trans (E) double bond at the 4-position [1]. This unsaturated methyl ester is a volatile organic compound (C9H16O2) with a molecular weight of 156.22 g/mol, placing it in the class of fatty acyls [2]. Its fundamental properties, such as an estimated logP of 3.10 and an estimated vapor pressure of 0.418 mmHg at 25°C, establish a baseline for its behavior in analytical and formulation contexts [3]. Critically, this compound is structurally distinct from its stereoisomer, methyl (4Z)-oct-4-enoate (CAS 21063-71-8), as well as from saturated analogs like methyl octanoate, which leads to quantifiable differences in lipophilicity, chromatographic behavior, and odor profile that are crucial for precise scientific applications.

Why 'Methyl 4-Octenoate' is Not a Sufficient Specification: The Quantifiable Impact of (4E)- vs (4Z)- Isomerism


Procurement requests for "methyl 4-octenoate" are scientifically ambiguous and risk selecting the incorrect compound for the intended application. This term can refer to either the (4E)-isomer (CAS 1732-00-9) or the (4Z)-isomer (CAS 21063-71-8), which are distinct molecular entities with different chemical and biological properties [1]. While both share the same molecular formula (C9H16O2), their 3D conformations differ, leading to measurable differences in physicochemical parameters such as their octanol-water partition coefficient (estimated LogP 3.10 for the E-isomer vs. 3.04 for the Z-isomer), which affects solubility and membrane permeability [2]. Furthermore, the (4E)-isomer does not share the same regulatory or sensory profile as the (4Z)-isomer; notably, it is the (4Z)-isomer that is recognized by FEMA (FEMA 3367) and is the primary constituent in pineapple aroma . Substituting one for the other will invalidate comparative analytical studies and lead to inconsistent formulation outcomes, underscoring the need for precise, isomer-specific sourcing.

Methyl (4E)-oct-4-enoate (CAS 1732-00-9) Evidence-Based Differentiation Guide


Lipophilicity (LogP) Differentiation: (E)-Isomer vs. (Z)-Isomer and Saturated Analog

The estimated octanol-water partition coefficient (LogP) for Methyl (4E)-oct-4-enoate (3.10) [1] is higher than that of its (4Z)-stereoisomer (3.04) and the fully saturated methyl octanoate (estimated ~2.8) [2]. This quantifiable difference indicates that the (E)-isomer is more lipophilic.

Lipophilicity Membrane Permeability Octanol-Water Partition Coefficient Bioavailability

Chromatographic Behavior: Distinct Retention Index for (E)-Isomer vs. Saturated Analog

On a standard non-polar DB-5 capillary column, Methyl (4E)-oct-4-enoate exhibits a Kovats retention index (RI) of 1115 [1] to 1120 [2]. This is distinctly lower than the RI for the saturated analog, methyl octanoate (RI ≈ 1126 on a similar phase) [3], and provides a clear chromatographic marker to differentiate it from its stereoisomer and other co-occurring volatiles.

GC-MS Kovats Retention Index Analytical Chemistry Volatile Profiling

Sensory Profile: A Divergent Aroma from the Commercially Dominant (Z)-Isomer

The (4E)-isomer's sensory description differs from the (4Z)-isomer, which is the industry standard for a 'fresh pineapple' note (FEMA 3367). While the (Z)-isomer is defined by its fresh pineapple aroma , the (E)-isomer is described as having a 'fruity' odor [1] and is specifically recommended 'not for fragrance use' in certain authoritative flavor and fragrance databases [2]. This qualitative difference is backed by the distinct regulatory and usage pathways for each isomer.

Flavor Chemistry Aroma Profile Fragrance Organoleptics

Optimal Scientific and Industrial Application Scenarios for Methyl (4E)-oct-4-enoate (CAS 1732-00-9)


Use as a High-Purity Analytical Standard for GC-MS Identification

Given its distinct and well-documented Kovats retention index on standard non-polar columns (e.g., RI 1115-1120 on DB-5), Methyl (4E)-oct-4-enoate (CAS 1732-00-9) is ideally suited as a reference standard for gas chromatography-mass spectrometry (GC-MS). Researchers analyzing volatile profiles in complex matrices (e.g., fruit, plant, or environmental samples) can rely on its unique RI to unambiguously identify and differentiate this specific isomer from its (Z)-stereoisomer and saturated analogs like methyl octanoate. This application is supported by its documented use in such analyses [1][2].

Chemical Intermediate in Stereospecific Synthesis

The specific (E)-configuration of the double bond in Methyl (4E)-oct-4-enoate provides a defined geometry for subsequent reactions. Its structure makes it a valuable intermediate for synthesizing more complex, stereodefined molecules, such as the (E)-configured insect pheromone components or specific flavor precursors. For instance, it can be reduced to (4E)-octen-1-ol, a known volatile and synthetic building block . This application is distinct from the (Z)-isomer, which is primarily used as a finished flavor ingredient.

Model Compound for Studying Isomer-Specific Environmental Fate

The quantifiably higher estimated logP of 3.10 for the (E)-isomer, compared to 3.04 for the (Z)-isomer, makes it a relevant model compound for studies on the environmental fate and bioavailability of unsaturated fatty acid esters. Researchers in environmental chemistry and ecotoxicology can use this compound to investigate how geometric isomerism influences parameters like bioaccumulation potential, sorption to organic matter, and biodegradation rates in aquatic and terrestrial systems, as predicted by its physicochemical profile [3].

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